Ethyl 5-amino-6-methylpyridine-3-carboxylate
Description
Ethyl 5-amino-6-methylpyridine-3-carboxylate is a pyridine derivative characterized by an amino group at position 5, a methyl group at position 6, and an ethyl ester moiety at position 3 of the pyridine ring. Its structural features enable reactivity in cyclocondensation and substitution reactions, making it valuable for designing bioactive molecules.
Properties
IUPAC Name |
ethyl 5-amino-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-8(10)6(2)11-5-7/h4-5H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGZPPSZEDDGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729398 | |
| Record name | Ethyl 5-amino-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008138-73-5 | |
| Record name | Ethyl 5-amino-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-6-methylpyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-6-methylpyridine-3-carboxylate typically involves the reaction of 5-amino-6-methylpyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to ethyl 5-amino-6-methylpyridine-3-carboxylate exhibit various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The amino group enhances its interaction with biological targets, making it a candidate for drug development.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Observations |
|---|---|---|
| This compound | Antimicrobial | Potential inhibition of bacterial growth |
| 2-Aminopyrimidine derivatives | Antitrypanosomal | Showed significant activity against Trypanosoma |
| 5-Aminopyridine-3-carboxylic acid | Anti-inflammatory | Inhibition of inflammatory pathways |
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited promising antibacterial properties against several strains of bacteria, indicating its potential as a lead compound for antibiotic development.
- Anti-inflammatory Effects : In vitro studies showed that this compound could inhibit specific enzymes involved in inflammatory responses, suggesting its utility in treating inflammatory diseases.
Synthetic Pathways
This compound serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of more complex heterocyclic compounds.
Table 2: Synthetic Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Nucleophilic substitution | Reaction with appropriate halides | 75 |
| Condensation reaction | Combining with aldehydes or ketones | 65 |
| Reduction reactions | Reducing carboxylic acids to alcohols | 80 |
Agrochemicals
The compound's structural features also make it suitable for applications in agrochemicals. Its potential as a herbicide or pesticide is under investigation due to its biological activity against plant pathogens.
Case Studies
- Pesticidal Activity : Preliminary studies indicated that derivatives of this compound could effectively control certain agricultural pests.
- Herbicidal Properties : Research is ongoing to evaluate its efficacy against common weeds, which may lead to the development of new herbicides.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ in substituent groups and ring modifications. Key comparisons include:
Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate (CAS 75894-42-7)
- Structural Differences: Replaces the amino group at position 5 with a cyano (-CN) group and introduces a hydroxyl (-OH) group at position 2.
- The hydroxyl group increases polarity, impacting solubility .
- Synthesis: Efficiently synthesized via cyano-substitution reactions under basic conditions, as reported in LookChem’s synthetic route analysis .
Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (CAS 89517-93-1)
- Structural Differences: Contains a sulfanyl (-SH) group at position 6 and a cyano group at position 5, with an amino group at position 2.
- Applications : The sulfanyl group enables thioether formation and metal coordination, useful in catalysis or drug design .
- Data : Molecular formula C₉H₉N₃O₂S (MW 223.25 g/mol), with documented use in high-throughput phasing pipelines for crystallography .
Ethyl 5-amino-6-methylnicotinate (CAS 16135-36-7)
Physicochemical and Functional Comparisons
A comparative analysis of key parameters is summarized below:
Biological Activity
Ethyl 5-amino-6-methylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and an ethyl ester, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:
This configuration allows for various interactions with biological macromolecules, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with proteins and nucleic acids, while the ester group can hydrolyze to release active carboxylic acid derivatives. These interactions can modulate various biochemical pathways, leading to observed effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against several pathogens. A study conducted on various bacterial strains demonstrated the compound's effectiveness, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the organism tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 50 |
| Pseudomonas aeruginosa | 200 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects, particularly in breast and lung cancer cells. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism behind this activity appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by drug-resistant bacteria. Patients receiving this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.
- Case Study on Cancer Treatment : Another study investigated the compound's effects in combination with existing chemotherapeutics. Results indicated that co-treatment enhanced apoptosis rates in cancer cells, suggesting a synergistic effect that could improve treatment outcomes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-amino-6-methylpyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine derivatives and ethyl esters. For example, a multi-step synthesis may involve:
Amination : Introducing the amino group at position 5 using ammonia or protected amines under reflux conditions.
Esterification : Coupling with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Reaction yields improve with controlled temperature (60–80°C) and inert atmospheres (N₂/Ar). Monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) confirms substituent positions:
- Methyl group at position 6 (~δ 2.3 ppm, singlet).
- Ethyl ester protons (δ 1.3 ppm triplet, δ 4.3 ppm quartet).
- Aromatic protons (δ 6.5–8.0 ppm).
- IR : Stretching bands for NH₂ (~3350 cm⁻¹), C=O ester (~1720 cm⁻¹), and pyridine ring (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS provides molecular ion [M+H]⁺ and fragmentation patterns to validate the structure .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of the ester group.
- Safety : Use fume hoods and PPE (gloves, lab coat) due to potential irritancy. Refer to SDS for emergency measures (e.g., eye exposure: rinse with water for 15 minutes) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
Crystal Growth : Slow evaporation of a saturated ethanol solution yields single crystals.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and hydrogen bonding (e.g., N–H···O interactions). ORTEP-3 visualizes thermal ellipsoids and bond angles .
- Application : Confirms planarity of the pyridine ring and spatial orientation of substituents, critical for structure-activity relationship (SAR) studies.
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Solvent Effects : PCM models simulate polar aprotic solvents (e.g., DMF) to predict activation energies for substitutions at the methyl or amino groups .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy).
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to minimize variability.
Meta-Analysis : Cross-reference IC₅₀ values across studies, accounting for cell line differences (e.g., HEK293 vs. HeLa).
SAR Studies : Modify substituents (e.g., replacing ethyl ester with methyl) to isolate structural contributors to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
